molecular formula C18H16N4O2S B2986211 N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-79-6

N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2986211
CAS No.: 872701-79-6
M. Wt: 352.41
InChI Key: VWSZHUMUOMRFTI-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted with a pyridin-4-yl group at position 6 and a sulfanyl-acetamide moiety at position 2. The acetamide chain is further functionalized with a 3-methoxyphenyl group, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-24-15-4-2-3-14(11-15)20-17(23)12-25-18-6-5-16(21-22-18)13-7-9-19-10-8-13/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSZHUMUOMRFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chlorophenyl Derivatives

  • N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (): Replaces the 3-methoxyphenyl group with a 4-chlorophenyl group and substitutes the pyridazine ring with a diaminopyrimidine. The diaminopyrimidine moiety may improve hydrogen bonding with biological targets, as evidenced by its use in crystallographic studies .

Triazole-Based Analogues

  • VUAA-1 (N-(4-Ethylphenyl)-2-[(4-Ethyl-5-Pyridin-3-yl-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide) ():
    • Features a triazole ring instead of pyridazine and an ethylphenyl group.
    • Impact : The triazole ring enhances metabolic stability compared to pyridazine. VUAA-1 is a potent Orco agonist in insects, suggesting that the target compound’s pyridazine core may offer distinct binding kinetics or selectivity .

Heterocyclic Core Modifications

Pyridazine vs. Triazolopyridazine

  • G856-6639 (): Incorporates a fused [1,2,4]triazolo[4,3-b]pyridazine system instead of a simple pyridazine. However, this modification also raises molecular weight, which may affect bioavailability .

Pyridazine vs. Pyrimidine

  • N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (): Replaces pyridazine with a diaminopyrimidine ring. Impact: The pyrimidine core, with two amino groups, enhances hydrogen-bonding capacity, which could improve solubility and target interaction compared to the pyridazine-based compound .

Substituent Position and Electronic Effects

Methoxy Group Positioning

  • N-(6-Methoxybenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide ():
    • Features a methoxy group on a benzothiazole ring rather than a phenyl group.
    • Impact : The benzothiazole system introduces a larger conjugated system, which may enhance fluorescence properties or alter pharmacokinetics. The 3-methoxyphenyl group in the target compound likely reduces steric hindrance compared to bulkier benzothiazole derivatives .

Hydroxy vs. Methoxy Substituents

  • N-(3-Hydroxypyridin-2-yl)Acetamide (): Substitutes methoxy with a hydroxyl group on the pyridine ring.

Comparative Data Table

Compound Name Core Structure Key Substituents logP/Activity* Key Properties/Applications Reference
N-(3-Methoxyphenyl)-2-{[6-(Pyridin-4-yl)Pyridazin-3-yl]Sulfanyl}Acetamide Pyridazine 3-Methoxyphenyl, Pyridin-4-yl Not reported Potential ion channel modulation Synthesized
VUAA-1 Triazole 4-Ethylphenyl, Pyridin-3-yl High Orco agonist Insect repellent candidate
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide Pyrimidine 4-Chlorophenyl, Diamino Improved solubility Crystallographic studies
G856-6639 Triazolopyridazine 5-Methyloxazol-3-yl, Pyridin-4-yl Screening compound High-throughput assays
(E)-2-(5-Fluoro-1-((3-Methylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-ylidene)-N-(Pyridin-4-yl)Acetamide Indolinone Fluoro, Methylisoxazolyl 5.797 (Activity) Not specified

*Activity values from are likely related to binding affinity or solubility but require further context.

Key Research Findings and Implications

Biological Activity : The pyridazine-sulfanyl motif in the target compound may offer a balance between metabolic stability (compared to triazoles) and hydrogen-bonding capacity (compared to pyrimidines), making it suitable for targeting proteins requiring π-π interactions .

Solubility and Lipophilicity : The 3-methoxyphenyl group likely confers moderate lipophilicity, enhancing cell membrane penetration while avoiding excessive hydrophobicity seen in chlorophenyl derivatives .

Structural Insights : Crystallographic data from analogs (e.g., ) suggest that sulfanyl-acetamide derivatives adopt planar conformations, facilitating interactions with flat binding pockets in enzymes or receptors .

Biological Activity

N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Its complex structure, featuring a methoxyphenyl group, a pyridinyl moiety, and a sulfanylacetamide functional group, suggests potential therapeutic applications across various diseases.

Pharmacological Properties

  • Anticancer Activity : Research indicates that compounds with similar structural frameworks exhibit notable cytotoxicity against various cancer cell lines. For instance, derivatives containing the triazole and pyridazine rings have shown promising results against human cancer cells such as MCF-7 and MDA-MB-231, indicating potential use in breast cancer therapies .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by targeting specific enzymes and receptors involved in inflammation, similar to other compounds in its class that have demonstrated anti-inflammatory properties.
  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, which are common among derivatives of pyridazine and related structures. This aspect warrants further investigation to elucidate its efficacy against specific bacterial strains .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound interacts with kinases and proteases, disrupting signaling pathways related to cell proliferation and apoptosis.
  • Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), influencing various physiological responses related to inflammation and cancer progression.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound can inhibit cell growth in several cancer lines with IC50 values indicative of strong antiproliferative effects. For example, a closely related compound with a similar structure showed an IC50 of 9.6 μM against endothelial cells, suggesting a potential for vascular-targeted therapies .
  • Combination Therapies : Recent findings indicate that combining this compound with established chemotherapeutics like doxorubicin enhances its anticancer efficacy, particularly in resistant cancer cell lines. This synergistic effect is crucial for developing more effective treatment regimens .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Target Cell Line
N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin]}Anticancer9.6HMEC-1
5-bromo-pyrazoleAnticancer8.5MDA-MB-231
Pyrazole DerivativeAnti-inflammatory12.0RAW 264.7
Chloroquine-Pyrazole AnalogueAntimalarial5.0Plasmodium falciparum

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